[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate
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Overview
Description
[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate: is a complex organic compound with a unique structure that includes a dimethylamino group, an oxane ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable oxane derivative, followed by esterification with benzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Solvent extraction and purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxane ring or the carbonyl group, resulting in the formation of alcohols or reduced oxane derivatives.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or reduced oxane derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxane ring and benzoate ester provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [4-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate
- [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] phenylacetate
Uniqueness: Compared to similar compounds, [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H21NO4 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
[1-(dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate |
InChI |
InChI=1S/C17H21NO4/c1-18(2)12-15(16(19)13-8-10-21-11-9-13)22-17(20)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
TZHRHRZMDMSZHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C(=O)C1CCOCC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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